molecular formula C18H20N2O2 B6900706 N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide

N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide

Cat. No.: B6900706
M. Wt: 296.4 g/mol
InChI Key: LZFNKBVJZZHGPP-UHFFFAOYSA-N
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Description

N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a tetrahydronaphthalene moiety

Properties

IUPAC Name

N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-19-11-10-14(12-17(19)21)18(22)20(2)16-9-5-7-13-6-3-4-8-15(13)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFNKBVJZZHGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)C2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the pyridine ring and the tetrahydronaphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide
  • N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-5-carboxamide
  • N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-6-carboxamide

Uniqueness

The uniqueness of N,1-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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